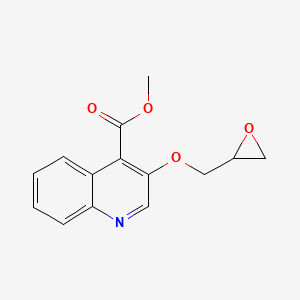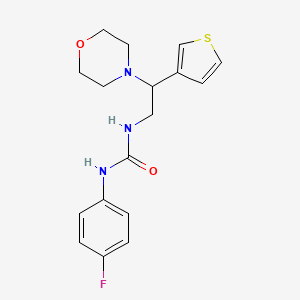
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a quinoline ring with a hydroxyl group at position 4 and a carboxamide group at position 3. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
作用機序
Target of Action
Compounds with similar structures, such as sulfonamides, have been known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets by inhibiting certain enzymes, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Related compounds like sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
The compound’s efficacy as a corrosion inhibitor suggests that it might have good stability and interaction with metal surfaces .
Result of Action
Based on the information about related compounds, it can be inferred that it might lead to the inhibition of bacterial growth by interfering with crucial biochemical pathways .
Action Environment
The action of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide can be influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor was found to escalate with elevated concentration and decline with an increase in solution temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with 4-hydroxyquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide has a wide range of applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide
- N-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
Uniqueness
Compared to similar compounds, N-(4,6-dimethylpyrimidin-2-yl)-4-hydroxyquinoline-3-carboxamide stands out due to its hydroxyl and carboxamide functional groups, which confer unique reactivity and biological activity. These functional groups enable the compound to participate in a broader range of chemical reactions and enhance its potential as a therapeutic agent.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-9-7-10(2)19-16(18-9)20-15(22)12-8-17-13-6-4-3-5-11(13)14(12)21/h3-8H,1-2H3,(H,17,21)(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHBHULYRYIHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)
![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2831114.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)
